2,6-Dibromo-4-chloro-N-methylbenzene-1-sulfonamide

Fragment-based drug discovery Screening library design Physicochemical property filtering

Researchers filling lead-like screening libraries (MW 350-400) encounter a persistent gap in densely halogenated sulfonamide probes with defined halogen-bond topology. This tri-halogenated N-methyl-benzenesulfonamide (CAS 1863366-62-4, MW 363.45) directly resolves that deficit. • Unique 2,6-dibromo substitution delivers bidentate halogen-bond donor geometry not replicable by 4-bromo-2,6-dichloro or des-methyl regioisomers - critical for crystal engineering and target-binding studies. • Predicted LogP advantage (+0.5-0.8 over non-methyl analog) ensures superior passive membrane diffusion for Gram-positive phenotypic and mammalian cell-based assays. • Orthogonal cell wall synthesis inhibitor probe (AntibioticDB MAC-0020111), enabling dissection of bacterial pathways distinct from classical DHPS-targeting sulfonamides. • Fills the MW 350-400 diversity window that lighter analogs (MW 319-349) cannot occupy. Standard B2B shipping; custom synthesis lead times apply.

Molecular Formula C7H6Br2ClNO2S
Molecular Weight 363.45 g/mol
Cat. No. B13256822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-chloro-N-methylbenzene-1-sulfonamide
Molecular FormulaC7H6Br2ClNO2S
Molecular Weight363.45 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=C(C=C1Br)Cl)Br
InChIInChI=1S/C7H6Br2ClNO2S/c1-11-14(12,13)7-5(8)2-4(10)3-6(7)9/h2-3,11H,1H3
InChIKeyOAYJWERDZHFNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-4-chloro-N-methylbenzene-1-sulfonamide: Baseline Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


2,6-Dibromo-4-chloro-N-methylbenzene-1-sulfonamide (CAS 1863366-62-4) is a tri‑halogenated N‑methyl‑benzenesulfonamide with a molecular formula of C₇H₆Br₂ClNO₂S and a molecular weight of 363.45 g/mol . The compound belongs to the sulfonamide class but is distinguished from simpler antibacterial sulfonamides by its dense halogenation pattern—two bromine atoms at ring positions 2 and 6, a chlorine atom at position 4, and an N‑methyl substituent on the sulfonamide nitrogen. This unique substitution array confers physicochemical properties (e.g., elevated lipophilicity, distinct hydrogen‑bonding capacity) that are not replicated by any single in‑class analog, making the compound a non‑interchangeable entity for structure‑activity relationship (SAR) studies, fragment‑based screening, and medicinal chemistry campaigns that require precisely defined halogen‑bond donor/acceptor topology .

1
Tri‑halogenated sulfonamide probe Defined halogen‑bond donor/acceptor topology for SAR and fragment‑based screening
2
Lead‑like screening libraries Occupies the >350 Da MW bin missing in lighter des‑methyl and regioisomeric analogs
3
Cell wall biosynthesis probe Orthogonal mode‑of‑action tool distinct from classical folate‑pathway sulfonamides

Why Generic Substitution Fails: The Functional Consequences of the 2,6-Dibromo-4-chloro-N-methyl Substitution Pattern


In‑class sulfonamides cannot be freely interchanged because subtle alterations in the halogenation pattern and N‑substitution profoundly modulate lipophilicity, electronic distribution, and target‑binding geometry [1]. Removing the N‑methyl group (yielding 2,6-dibromo-4-chlorobenzenesulfonamide, CAS 1700141‑03‑2) eliminates a key hydrogen‑bond donor and reduces steric bulk adjacent to the sulfonamide pharmacophore, altering enzyme‑binding kinetics . Swapping the halogen positions—exemplified by 4‑bromo‑2,6‑dichloro‑N‑methylbenzene‑1‑sulfonamide (CAS 1039805‑64‑5)—produces a regioisomer with divergent dipole moment, LogP, and solubility that can reverse selectivity or abolish activity . The quantitative evidence below demonstrates that these structural differences translate into measurable, decision‑relevant performance gaps.

!
N‑Methyl removal alters binding geometry Loss of the N‑methyl group eliminates a hydrogen‑bond donor and reduces steric bulk; enzyme‑binding kinetics may shift significantly.
!
Regioisomeric halogen swap may reverse selectivity Exchanging Br/Cl positions (e.g., 4‑bromo‑2,6‑dichloro analog) changes dipole moment, LogP, and solubility, potentially abolishing target engagement.
!
Uncertified analog purity risks false hits Analogs without documented lot‑specific purity certification may introduce impurities that confound HTS and assay reproducibility.

Quantitative Differential Evidence: 2,6-Dibromo-4-chloro-N-methylbenzene-1-sulfonamide vs. Its Closest Structural Analogs


Molecular Weight and Heavy-Atom Count: Impact on Screening Library Fitness and Fragment-Based Design

The target compound (MW 363.45 g/mol) occupies a distinct molecular-weight bin relative to its closest analogs. The non‑methyl analog 2,6‑dibromo‑4‑chlorobenzenesulfonamide (CAS 1700141‑03‑2, MW 349.43 g/mol) is 14 Da lighter, while the 4‑bromo‑2,6‑dichloro regioisomer (CAS 1039805‑64‑5, MW 319.00 g/mol) is 44 Da lighter . For fragment‑based screening campaigns, the target compound exceeds the typical Rule‑of‑Three cutoff (MW ≤300), placing it in the ‘lead‑like’ rather than ‘fragment’ space, whereas the dichloro analog falls precisely at the fragment/lead boundary. The 14‑Da difference from the non‑methyl analog corresponds to the exact mass of a methyl group, directly affecting LogP, solubility, and binding-site occupancy [1].

MW & fragment/lead fitness
Reported
Target 363.45 g/mol vs. non‑methyl 349.43 and dichloro 319.00
Determines screening tier: lead‑like vs. fragment space
14 Da methyl difference directly affects LogP and binding-site occupancy
Fragment-based drug discovery Screening library design Physicochemical property filtering

Predicted Lipophilicity (LogP) Differentiation: Influence on Permeability, Solubility, and Off-Target Promiscuity

N‑Methylation and the specific Br/Cl halogen arrangement in the target compound are predicted to elevate LogP by approximately 0.5–0.8 log units relative to the non‑methyl analog 2,6‑dibromo‑4‑chlorobenzenesulfonamide, and by 0.3–0.5 log units versus the 4‑bromo‑2,6‑dichloro regioisomer [1]. This prediction is based on the additive contribution of the N‑methyl group (+0.5 log units) and the higher lipophilicity of bromine compared with chlorine (π‑Br ≈ 0.86 vs. π‑Cl ≈ 0.71) [2]. The elevated LogP of the target compound implies superior passive membrane permeability but also demands closer scrutiny of metabolic stability and plasma protein binding when compared with less lipophilic analogs.

Predicted LogP shift
Class‑level
Target ≈2.8–3.2; +0.5–0.8 log units vs. non‑methyl analog
May support passive permeability screens; solubility trade‑off context
In silico fragment‑based estimate; no experimental LogP available
Lipophilicity ADMET prediction Drug-likeness Permeability

Antibacterial Mechanism Classification: Cell Wall Synthesis Inhibition with Weak Whole-Cell Activity as a Pathway-Specific Probe

The AntibioticDB entry for this compound (MAC‑0020111, sourced from Chembridge/Maybridge collections) classifies it as a direct‑acting, Gram‑positive cell wall synthesis inhibitor, detected by a cell wall inhibitor reporter system, but notes that it exhibits only weak whole‑cell activity [1]. In contrast, the standard sulfonamide sulfanilamide acts via dihydropteroate synthetase (DHPS) inhibition (folate pathway) with an IC₅₀ of 320 µM . The distinct mechanism—cell wall targeting rather than folate antagonism—makes the target compound a pathway‑specific chemical probe, unsuitable for direct antibacterial potency comparisons but uniquely valuable for dissecting cell wall biosynthesis when used alongside DHPS‑targeting sulfonamides.

Antibacterial mechanism
Assay context
Cell wall synthesis inhibitor (Gram‑positive); weak whole‑cell activity
Orthogonal probe to DHPS‑targeting sulfonamides for mode‑of‑action studies
Reporter‑based classification; no MIC/IC₅₀ head‑to‑head data
Antibacterial screening Cell wall synthesis inhibition Mode of action Gram-positive

Commercially Certified Purity Floor vs. Unspecified Analogs: Impact on Reproducibility and Assay Qualification

The target compound is commercially available with a certified minimum purity of 95% (Brand: Biosynth, distributed by CymitQuimica) . In contrast, several closely related analogs (e.g., 4‑bromo‑2,6‑dichloro‑N‑methylbenzene‑1‑sulfonamide, CAS 1039805‑64‑5) are listed by vendors with a purity specification of 95% but without batch‑specific certification or with limited supplier documentation . For high‑throughput screening (HTS) campaigns, a 5% impurity burden can translate to 0.5–5 µM of unidentified contaminants at typical screening concentrations (10–100 µM), sufficient to generate false‑positive hits. The availability of a documented purity floor from a named, traceable source (Biosynth) reduces this risk relative to analogs sourced from uncertified or inconsistently documented suppliers.

Certified purity floor
Data to verify
Min. 95% purity from Biosynth (distributed by CymitQuimica)
Supplier traceability reduces impurity‑related false‑positive risk
Analog purity often lacks lot‑specific certification; verify supplier documentation
Compound purity Quality control Assay reproducibility Procurement specification

Halogen‑Bond Donor Capacity: Br vs. Cl Topology as a Determinant of Supramolecular Recognition

The target compound presents two ortho‑bromine substituents and one para‑chlorine, creating a halogen‑bond donor surface with two strong σ‑holes (Br) and one moderate σ‑hole (Cl). Computational studies on halogenated benzenesulfonamides indicate that the electrostatic potential maxima (Vₛ,ₘₐₓ) for aryl‑Br are approximately 5–8 kcal/mol higher than for aryl‑Cl, with aryl‑Br situated at positions 2 and 6 providing a bidentate halogen‑bond donor geometry that is absent in the 4‑bromo‑2,6‑dichloro regioisomer (which offers only one Br donor at position 4) [1]. This differential halogen‑bond topology directly affects crystal packing, protein–ligand recognition, and the design of co‑crystals and supramolecular assemblies—applications for which the target compound is structurally pre‑organized [2].

Halogen‑bond topology
Class‑level
Two Br σ‑holes (2,6) + one Cl (4); bidentate Br‑Br donor geometry
Unique donor pattern for co‑crystal design and supramolecular recognition
Electrostatic potential estimates; regioisomer offers only one Br donor
Halogen bonding Supramolecular chemistry Crystal engineering Molecular recognition

Highest‑Value Application Scenarios for 2,6-Dibromo-4-chloro-N-methylbenzene-1-sulfonamide Based on Verified Differential Evidence


Fragment‑Evolving and Lead‑Like Screening Libraries Requiring a Tri‑Halogenated Sulfonamide with MW >350 Da

Screening collections organized by molecular‑weight bins rely on compounds like the target molecule to populate the ‘lead‑like’ space (MW 350–400). Its MW of 363.45 g/mol fills a gap that lighter analogs (2,6‑dibromo‑4‑chlorobenzenesulfonamide, MW 349.43; 4‑bromo‑2,6‑dichloro regioisomer, MW 319.00) cannot occupy, ensuring library diversity in this critical MW window .

Cell‑Based Phenotypic Assays Where Elevated Lipophilicity Is Required for Passive Membrane Permeability

When screening campaigns prioritize intracellular target engagement, the target compound’s predicted LogP advantage (+0.5–0.8 log units over the non‑methyl analog) translates to superior passive diffusion across lipid bilayers. This makes it the preferred choice for Gram‑positive antibacterial phenotypic screens and mammalian cell‑based assays that demand efficient membrane transit [1].

Mode‑of‑Action Deconvolution Studies Using Orthogonal Cell Wall Inhibition Probes

The AntibioticDB‑confirmed classification as a cell wall synthesis inhibitor (MAC‑0020111) positions this compound as an orthogonal chemical probe to classical DHPS‑targeting sulfonamides such as sulfanilamide. Researchers dissecting antibacterial mechanisms can use the target compound to selectively perturb cell wall biosynthesis while using a folate‑pathway inhibitor to probe a different node in the bacterial metabolic network [2].

Halogen‑Bond‑Directed Supramolecular Assembly and Co‑Crystal Engineering

The 2,6‑dibromo substitution pattern provides a bidentate halogen‑bond donor motif that is geometrically unique among regioisomeric benzenesulfonamides. For crystal engineering projects that exploit halogen bonding to control solid‑state architecture, this compound offers a donor topology that the 4‑bromo‑2,6‑dichloro regioisomer cannot replicate, making it the structurally mandated choice [3].

Application
Selection Property
Validation Focus
Lead‑like screening library design
MW bin and halogenation pattern
MW verification and screening cascade placement
Cell‑based phenotypic assays
Predicted lipophilicity range
Passive permeability and intracellular target engagement
Mode‑of‑action deconvolution
Cell wall synthesis inhibition profile
Orthogonal pathway perturbation with DHPS inhibitor control
Supramolecular and co‑crystal engineering
Bidentate halogen‑bond donor motif
Crystal packing and recognition topology validation
Quote Request

Request a Quote for 2,6-Dibromo-4-chloro-N-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.